N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((4-methoxyphenyl)diphenylmethyl)-L-lysine

Orthogonal Protection Solid-Phase Peptide Synthesis Resin Compatibility

Fmoc-Lys(Mmt)-OH (CAS 159857-60-0) is an orthogonally protected L-lysine derivative specifically designed for use in Fmoc/tBu solid-phase peptide synthesis (SPPS). It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus and an acid-labile 4-methoxytrityl (Mmt) group on the ε-amino side chain.

Molecular Formula C41H40N2O5
Molecular Weight 640.8 g/mol
CAS No. 159857-60-0
Cat. No. B557431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((4-methoxyphenyl)diphenylmethyl)-L-lysine
CAS159857-60-0
Molecular FormulaC41H40N2O5
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1
InChIKeyCTYHQVFFQRDJSN-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Mmt)-OH (CAS 159857-60-0): A Specialized Orthogonally Protected Lysine Building Block for Advanced Fmoc Solid-Phase Peptide Synthesis (SPPS)


Fmoc-Lys(Mmt)-OH (CAS 159857-60-0) is an orthogonally protected L-lysine derivative specifically designed for use in Fmoc/tBu solid-phase peptide synthesis (SPPS). It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus and an acid-labile 4-methoxytrityl (Mmt) group on the ε-amino side chain . The Mmt group is characterized by its extreme acid lability, enabling selective on-resin deprotection under mild acidic conditions without affecting other common acid-labile protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt) [1]. This orthogonal protection strategy renders it a critical building block for the synthesis of complex peptide architectures, including branched peptides, cyclic peptides, and peptides requiring site-specific modifications such as labeling or conjugation [2].

Fmoc-Lys(Mmt)-OH (CAS 159857-60-0): Why Generic Substitution with Other Fmoc-Lysine Derivatives Is Not a Viable Option in Complex Peptide Synthesis


Fmoc-protected lysine derivatives are not interchangeable. The choice of side-chain protection critically dictates orthogonal deprotection strategies, reaction compatibility, and the overall success of complex peptide syntheses. While Fmoc-Lys(Boc)-OH is a standard for simple linear peptides due to its base-stable, TFA-cleavable Boc group , it lacks the mild, orthogonal deprotection capability required for on-resin modifications. Fmoc-Lys(Mtt)-OH offers similar acid lability but cannot be selectively cleaved in the presence of other acid-labile groups, nor does it offer the unique milder cleavage conditions of Mmt . Fmoc-Lys(Dde)-OH provides base-labile (hydrazine) orthogonal cleavage but suffers from documented stability issues, including migration and scrambling during Fmoc deprotection [1]. Consequently, substituting Fmoc-Lys(Mmt)-OH with a generic alternative can lead to incomplete deprotection, undesired side reactions, or the inability to execute the intended synthetic strategy, particularly in the construction of branched or cyclic peptides.

Fmoc-Lys(Mmt)-OH (CAS 159857-60-0): A Quantitative Evidence-Based Guide to Its Differentiated Performance in Peptide Synthesis


Superior Orthogonal Cleavage Selectivity: Mmt vs. Mtt - A Comparative Analysis of Acid Lability and Resin Compatibility

The Mmt protecting group of Fmoc-Lys(Mmt)-OH exhibits a unique and advantageous orthogonal cleavage profile compared to the closely related Mtt group of Fmoc-Lys(Mtt)-OH. While both can be cleaved with 1% TFA in DCM, Mmt can be selectively and quantitatively removed under significantly milder acidic conditions—specifically a mixture of AcOH/TFE/DCM (1:2:7)—which leaves the Mtt group intact . Furthermore, even when coupled to hydrophilic Tentagel and PEG resins, the Mmt moiety can be effectively cleaved using DCM/TFE/AcOH (7:2:1), a condition where Mtt cleavage is less efficient [1]. This differential sensitivity provides a critical layer of orthogonal control, allowing chemists to sequentially deprotect lysine side chains in complex, multi-branched structures or to perform on-resin modifications on sensitive substrates that would be compromised by the harsher conditions required for Mtt.

Orthogonal Protection Solid-Phase Peptide Synthesis Resin Compatibility

Orthogonal Compatibility with t-Butyl and Trityl Protecting Groups: A Quantitative Assessment of Deprotection Selectivity

The Mmt group in Fmoc-Lys(Mmt)-OH is documented to be orthogonal not only to the base-labile Fmoc group but also to the standard acid-labile side chain protecting groups (such as tert-butyl and trityl) that are commonly employed in Fmoc/tBu SPPS [1]. This is a direct contrast to Fmoc-Lys(Boc)-OH, where the Boc group is cleaved simultaneously with tBu groups during final acidic cleavage, offering no orthogonal control. Even Fmoc-Lys(Mtt)-OH lacks the same degree of mild orthogonality. Quantitative S-Mmt removal occurs selectively in the presence of tert-butyl type groups and S-Trt by treatment with 0.5–1.0% TFA, whereas these conditions do not affect tBu or Trt [2]. This allows for the sequential, on-resin deprotection of the lysine side chain without affecting other protected residues, a feat not possible with the standard Boc-protected analog.

Orthogonal Protection Solid-Phase Peptide Synthesis Selective Deprotection

Quantitative Cleavage from 2-Chlorotrityl Resin: A Direct Comparison of Acid Lability and Reaction Time

The extreme acid lability of the Mmt group translates to faster and more quantitative cleavage from highly acid-sensitive resins, such as 2-chlorotrityl chloride resin. A direct comparison shows that while t-butyl type protecting groups remain completely unaffected, the Mmt group is cleaved quantitatively from 2-chlorotrityl resin using an AcOH/TFE/DCM (1:2:7) mixture within 15-60 minutes at room temperature [1]. This is a significant advantage over the standard TFA cleavage conditions required for other acid-labile groups like Mtt or Boc, which would lead to partial or full deprotection of t-butyl and other sensitive groups on the same resin. The ability to achieve quantitative cleavage under these mild, orthogonal conditions is a direct consequence of the Mmt group's unique acid lability profile.

Resin Cleavage Solid-Phase Peptide Synthesis Reaction Kinetics

Enhanced Stability in Dde and ivDde-Based Orthogonal Strategies: Mitigating Side-Reactions and Scrambling

In contrast to Dde-based protecting groups like those in Fmoc-Lys(Dde)-OH, the Mmt group in Fmoc-Lys(Mmt)-OH exhibits superior stability during Fmoc deprotection cycles. A well-documented issue with Dde is its tendency to migrate from a protected lysine to a free ε-amino group of another lysine residue or even to the α-amino terminus during repeated piperidine treatments, leading to sequence scrambling and heterogeneous products [1]. The Mmt group is completely stable under these standard Fmoc deprotection conditions (20% piperidine in DMF) , eliminating this side-reaction. This ensures the integrity of the target sequence, particularly in long or complex syntheses where multiple Fmoc deprotection steps are required. The choice of Mmt over Dde provides a more robust and predictable orthogonal protection scheme, reducing the need for complex workarounds like tandem deprotection-coupling reactions.

Protecting Group Stability Side-Reaction Mitigation Solid-Phase Peptide Synthesis

Quantitative Enantiomeric Purity: ≥99.0% (a/a) - Ensuring Reproducibility in Chiral Peptide Syntheses

For applications demanding high stereochemical fidelity, such as the synthesis of therapeutic peptides or structure-activity relationship (SAR) studies, the enantiomeric purity of building blocks is paramount. Reputable commercial sources of Fmoc-Lys(Mmt)-OH (CAS 159857-60-0) specify an enantiomeric purity of ≥99.0% (a/a) . While similar specifications exist for other protected lysine derivatives, this high level of chiral purity is a critical quality attribute that directly impacts the biological activity and reproducibility of the final peptide product. Any racemization during synthesis or the presence of the D-enantiomer as an impurity can significantly alter or abolish the desired biological effect, leading to failed experiments and wasted resources. This quantitative purity metric provides a tangible benchmark for procurement decisions, ensuring that the selected reagent meets the stringent requirements of advanced peptide research and development.

Chiral Purity Quality Control Peptide Therapeutics

Validated Application in Liraglutide Synthesis: A Benchmark for Industrial-Scale Peptide Production

The utility and robustness of Fmoc-Lys(Mmt)-OH are directly demonstrated in the patented synthesis of Liraglutide, a marketed GLP-1 receptor agonist for type 2 diabetes. The patent explicitly describes the use of Fmoc-Lys(Mmt)-OH (or Fmoc-Lys(Mtt)-OH) as the building block for lysine at position 26, followed by selective on-resin deprotection of the Mmt group using 1% TFA [1]. This enables the subsequent conjugation of a γ-glutamic acid and palmitic acid moiety, a critical step for the pharmacokinetic profile of the drug. This specific, documented use case validates the compound's performance in a complex, multi-step industrial synthesis. It serves as a benchmark for its reliability in producing high-value therapeutic peptides, distinguishing it from alternatives that lack such well-documented, successful industrial applications.

Therapeutic Peptide Synthesis Industrial Process GLP-1 Agonist

Fmoc-Lys(Mmt)-OH (CAS 159857-60-0): Optimal Research and Industrial Application Scenarios for Procurement


Synthesis of Branched Peptides and Multiple Antigen Peptides (MAPs)

The orthogonal and mild acid lability of the Mmt group makes Fmoc-Lys(Mmt)-OH the reagent of choice for constructing branched peptides and MAPs. In this scenario, the lysine side chain is selectively deprotected on-resin using AcOH/TFE/DCM (1:2:7) or 1% TFA, leaving other acid-labile protecting groups (tBu, Trt) intact. The free ε-amino group then serves as an initiation point for a secondary peptide chain, enabling the synthesis of complex, multi-branched structures. This is directly supported by the compound's established orthogonality with tBu and Trt groups [1] and its validated use in creating such architectures .

Site-Specific On-Resin Conjugation and Labeling for Bioconjugation

For applications requiring the site-specific attachment of labels (e.g., fluorophores, biotin) or cytotoxic payloads (e.g., in antibody-drug conjugates, ADCs), the ability to selectively deprotect a single lysine side chain is critical. Fmoc-Lys(Mmt)-OH enables this by allowing the Mmt group to be cleaved under mild, orthogonal conditions (1% TFA or milder AcOH/TFE/DCM mixtures) while the rest of the peptide remains fully protected. This facilitates precise on-resin conjugation, improving yield and purity compared to post-synthetic conjugation methods that often suffer from heterogeneity. This is a direct application of its proven orthogonal selectivity over other acid-labile groups [2].

Solid-Phase Synthesis of Cyclic Peptides

Cyclic peptides are a crucial class of molecules in drug discovery. The synthesis of side-chain-to-side-chain cyclized peptides often requires an orthogonal protecting group strategy. Fmoc-Lys(Mmt)-OH provides this by offering a lysine side chain that can be selectively deprotected and then coupled to a complementary carboxylic acid moiety elsewhere in the sequence, while the peptide remains anchored to the resin and other protecting groups are untouched. The extreme acid lability and compatibility with Fmoc/tBu SPPS make it an ideal tool for this application, as documented in the literature [3].

Industrial-Scale Synthesis of Therapeutic Peptides (e.g., Liraglutide)

The validated use of Fmoc-Lys(Mmt)-OH in a patented method for synthesizing Liraglutide [4] demonstrates its suitability for industrial-scale cGMP manufacturing. Its robust performance in a multi-step, complex synthesis, coupled with its well-defined deprotection protocols and high commercial purity (≥95% HPLC, ≥99% enantiomeric purity) , makes it a reliable and cost-effective choice for process development and large-scale production of therapeutic peptides requiring site-specific lysine modification.

Quote Request

Request a Quote for N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((4-methoxyphenyl)diphenylmethyl)-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.